molecular formula C22H16F3N3OS B303945 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B303945
M. Wt: 427.4 g/mol
InChI Key: DSRPIKJGHBXKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mechanism of Action

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also inhibits the migration of B cells to lymphoid tissues, which is important for the development of B cell malignancies.
Biochemical and Physiological Effects:
3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated in animal studies, with no significant toxicities observed. In preclinical models of B cell malignancies, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown significant antitumor activity, with complete responses observed in some cases.

Advantages and Limitations for Lab Experiments

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Its good pharmacokinetic properties and oral bioavailability make it suitable for in vivo studies. However, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans remain to be determined.

Future Directions

There are several potential future directions for 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another potential application is the use of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, in patients with B cell malignancies.

Synthesis Methods

The synthesis of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materials. The key step involves the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with 4-(trifluoromethyl)benzaldehyde, followed by various functional group modifications to obtain the final product.

Scientific Research Applications

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation, survival, and migration of malignant B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H16F3N3OS

Molecular Weight

427.4 g/mol

IUPAC Name

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-13-12-16(22(23,24)25)17-18(26)19(30-20(17)27-13)21(29)28(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,26H2,1H3

InChI Key

DSRPIKJGHBXKGO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C(F)(F)F

Origin of Product

United States

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